4-[(3,4-Dichlorobenzyl)sulfanyl]aniline
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Overview
Description
“4-[(3,4-Dichlorobenzyl)sulfanyl]aniline” is a chemical compound with the molecular formula C13H11Cl2NS and a molecular weight of 284.20 . It is used for research purposes, particularly in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation:C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl
. This notation provides a way to represent the structure using ASCII strings. Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 89 - 90 degrees .Scientific Research Applications
Environmental Biotechnology
Research on the degradation of sulfanilic acid, a compound similar to 4-[(3,4-Dichlorobenzyl)sulfanyl]aniline in having an aniline component, by Novosphingobium resinovorum SA1, highlights the potential environmental applications of related compounds. Novosphingobium resinovorum SA1 can utilize sulfanilic acid as its sole carbon, nitrogen, and sulfur source, indicating the biotechnological potential of aniline derivatives in bioremediation processes (Hegedűs et al., 2017).
Organic Synthesis and Material Science
The synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide using anilines as the aryl source demonstrates the versatility of aniline derivatives in synthesizing complex organic molecules. Such reactions facilitate the development of novel materials and pharmaceuticals, showcasing the importance of aniline and sulfanyl groups in organic synthesis (Liu et al., 2017).
Corrosion Inhibition
Compounds containing aniline functionalities, such as (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies suggest the potential application of this compound as a corrosion inhibitor, given its structural similarity to effective corrosion-inhibiting compounds (Daoud et al., 2014).
Electro-emissive Devices
The development of novel aniline and haloaniline binary copolymer films for electro-emissive devices (EEDs) highlights the potential application of aniline derivatives in the field of electronic materials. These copolymers exhibit different electropolymerization behaviors and infrared (IR) emissivity regulation ability, indicating the utility of aniline derivatives in developing materials for dynamic visible light and IR camouflage (Wang et al., 2020).
Carbonic Anhydrase Inhibition
Studies on halogenated sulfonamides, including aniline derivatives, have demonstrated potent inhibition of carbonic anhydrase IX, a tumor-associated isozyme. This suggests the potential of this compound derivatives in designing inhibitors with applications in cancer therapy (Ilies et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methylsulfanyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NS/c14-12-6-1-9(7-13(12)15)8-17-11-4-2-10(16)3-5-11/h1-7H,8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYQOFPSXMRXTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SCC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.